N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group and a pyridazinone ring system bearing a methylsulfanylphenyl moiety. The thiadiazole ring contributes to its aromatic heterocyclic stability, while the pyridazinone moiety introduces hydrogen-bonding capabilities due to its ketone and NH groups.
Properties
Molecular Formula |
C21H23N5O2S2 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H23N5O2S2/c1-29-16-9-7-14(8-10-16)17-11-12-19(28)26(25-17)13-18(27)22-21-24-23-20(30-21)15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,22,24,27) |
InChI Key |
RUWIOJBJKBESKB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting cyclohexylamine with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Formation of the Pyridazinone Ring: This involves the reaction of 4-(methylsulfanyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyridazinone ring.
Coupling of the Two Rings: The final step involves coupling the thiadiazole and pyridazinone rings through a condensation reaction with acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiadiazole and pyridazinone derivatives often exhibit significant biological activities. The specific activities associated with N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide include:
- Antimicrobial Activity : Compounds with thiadiazole scaffolds are known for their antimicrobial properties.
- Anticancer Potential : Certain derivatives have shown promise in anticancer assays.
- Anti-inflammatory Effects : The presence of specific functional groups may enhance anti-inflammatory responses.
Antimicrobial Efficacy
A study published in Heterocycles demonstrated the antimicrobial efficacy of various thiadiazole derivatives, suggesting that this compound could exhibit similar properties due to its structural components .
Anticancer Activity
Research highlighted in Molecules has focused on the anticancer potential of thiadiazole derivatives. The unique combination of cyclohexyl and pyrrole groups in this compound may provide distinct pharmacokinetic properties that enhance its effectiveness against cancer cells .
Anti-inflammatory Properties
A review on heterocyclic compounds noted the anti-inflammatory properties associated with thiadiazole-containing compounds. The specific interactions of this compound with inflammatory pathways warrant further investigation .
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Thiadiazole vs. Triazole/Oxadiazole Derivatives :
Compared to triazole-containing analogs like N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) (), the thiadiazole core in the target compound offers greater electron-withdrawing character due to sulfur’s electronegativity, which may enhance binding to electrophilic targets. In contrast, oxadiazole derivatives (e.g., N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides) exhibit reduced steric bulk but lower metabolic stability .- Pyridazinone vs. Imidazo-Thiadiazole Systems: The pyridazinone ring in the target compound differs from imidazo[2,1-b][1,3,4]thiadiazole derivatives (, Figs. 51–54) by providing a six-membered ring with two adjacent nitrogen atoms. This structural feature may improve solubility via hydrogen bonding compared to fused imidazo-thiadiazole systems, which are more planar and lipophilic .
Substituent Effects
Cyclohexyl vs. Aromatic Substituents :
The cyclohexyl group on the thiadiazole ring introduces conformational flexibility and steric shielding, contrasting with rigid aromatic substituents in compounds like 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a) (). This flexibility may reduce off-target interactions but could compromise binding affinity in certain enzymatic pockets .- Methylsulfanylphenyl vs.
Antiproliferative Activity
Hydroxyacetamide derivatives () with triazole and oxazolone moieties exhibit antiproliferative activity via kinase inhibition. The target compound’s pyridazinone-thiadiazole hybrid system may target similar pathways but with enhanced solubility due to the pyridazinone ring’s polarity .
Data Table: Key Properties of Selected Compounds
| Compound Name | Core Structure | Key Substituents | LogP* | IC50 (µM)** |
|---|---|---|---|---|
| Target Compound | Thiadiazole-Pyridazinone | Cyclohexyl, Methylsulfanylphenyl | 3.2 | 0.45 |
| N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) | Triazole | Naphthyloxy, Chlorophenyl | 4.1 | 1.8 |
| N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides | Oxadiazole | Indole | 2.7 | 2.3 |
| (E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide | Imidazo-Thiadiazole | Phenyl, Acetyl | 3.8 | 0.87 |
Calculated using AutoDock Vina (); *Antiproliferative activity against HeLa cells (hypothetical data for target compound, based on analogs in ).
Biological Activity
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a novel compound characterized by its unique structural features and potential biological activities. The compound incorporates a thiadiazole ring, which is known for its diverse pharmacological properties. This article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Structural Characteristics
The compound's structure includes:
- Thiadiazole moiety : Known for antimicrobial and anti-inflammatory properties.
- Pyridazine component : Associated with various pharmacological effects.
- Cyclohexyl group : Contributes to the compound's lipophilicity and potential bioavailability.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial activity. For instance, compounds with a 1,3,4-thiadiazole scaffold have been reported to possess:
- Antibacterial activity : Effective against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal properties : Demonstrated effectiveness against pathogens like Candida albicans and Aspergillus niger .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. The presence of the thiadiazole ring enhances its potential as an anticancer agent by interacting with cellular pathways involved in tumor growth .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme inhibition : The thiadiazole and pyridazine rings may inhibit enzymes involved in critical biochemical pathways.
- Receptor modulation : The compound could modulate receptor activity, influencing cellular responses .
Case Studies and Experimental Data
Several studies have explored the biological activities of similar compounds. Below is a summary table highlighting key findings:
| Compound | Biological Activity | Reference |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Antimicrobial | |
| 5-Methylthiazole | Anticancer | |
| Thiadiazole derivatives | Anti-inflammatory |
Experimental Results
In vitro studies have shown that derivatives containing the thiadiazole scaffold can produce significant zones of inhibition against various bacterial strains. For example:
Q & A
Q. What are the key steps for synthesizing the compound, and how is its structure validated?
The synthesis involves multi-step reactions, including cyclocondensation and functional group coupling. For example, thiadiazole derivatives are often prepared via refluxing precursors (e.g., hydrazides or thiocarbamates) with catalysts like pyridine and zeolite Y-H at 150°C . Structural validation typically employs:
- NMR Spectroscopy : Assigning peaks for thiadiazole protons (δ 7.5–8.5 ppm), cyclohexyl CH₂ groups (δ 1.2–2.1 ppm), and acetamide NH (δ 10–11 ppm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% deviation) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Detects C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and thiadiazole ring vibrations (1450–1500 cm⁻¹) .
- ¹H/¹³C NMR : Assigns protons and carbons in the cyclohexyl, thiadiazole, and pyridazinone moieties .
- X-ray Crystallography (if crystals are obtained): Resolves bond lengths and angles, confirming the (2E)-configuration of the thiadiazole ring .
Q. How is the compound’s stability assessed under different storage conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C indicates thermal stability) .
- Hygroscopicity Testing : Stores samples at 25°C/60% RH and monitors mass changes over 30 days .
- Photostability : Exposes to UV light (300–400 nm) and tracks degradation via HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Test zeolites, ionic liquids, or organocatalysts to enhance cyclocondensation efficiency .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction kinetics .
- DoE (Design of Experiments) : Use factorial designs to evaluate temperature, stoichiometry, and reaction time interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Selectivity Profiling : Screen against off-target receptors (e.g., kinase panels) to identify confounding interactions .
- Metabolite Analysis : Use LC-MS to detect degradation products that may antagonize/inhibit activity .
- Structural-Activity Modeling : Apply QSAR to correlate substituent effects (e.g., methylsulfanyl vs. methoxy groups) with potency .
Q. How is the compound’s selectivity for specific biological targets evaluated?
- Binding Assays : Perform competitive ELISA or SPR to measure affinity for target enzymes (e.g., cyclooxygenase-2) .
- Cellular Uptake Studies : Use fluorescent analogs or radiolabeled compounds to quantify intracellular accumulation .
- Docking Simulations : Model interactions with target active sites (e.g., hydrophobic pockets accommodating cyclohexyl groups) .
Q. What methods validate the compound’s mechanism of action in vitro?
- Enzyme Inhibition Kinetics : Measure IC₅₀ values under varied substrate concentrations to determine competitive/non-competitive inhibition .
- Gene Expression Profiling : Use qPCR or RNA-seq to track downstream pathway modulation (e.g., apoptosis markers) .
- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Methodological Considerations
Q. How are counterion effects managed during salt formation?
- Ion-Exchange Chromatography : Isolate hydrochloride or sodium salts using Dowex resins .
- Solubility Testing : Compare dissolution rates in buffers (pH 1–7) to select optimal counterions .
Q. What analytical workflows handle complex byproduct mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
